4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Provides a Foundational Scaffold for Potent Dual CDK2/TRKA Kinase Inhibition
Direct quantitative data for the unsubstituted 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid core is absent from primary literature. However, class-level inference demonstrates the value of this scaffold. A study on optimized derivatives (compounds 6s and 6t) of the pyrazolo[1,5-a]pyrimidine core revealed potent dual inhibitory activity against CDK2 and TRKA kinases [1]. This establishes the core heterocycle as a privileged scaffold for developing potent kinase inhibitors, and the specific carboxylic acid handle at the 5-position is essential for further derivatization.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Scaffold; no direct data |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine derivatives 6t and 6s: IC50 = 0.09 µM (CDK2) and 0.45 µM (TRKA) for 6t; IC50 = 0.23 µM (CDK2) and 0.45 µM (TRKA) for 6s |
| Quantified Difference | Potent dual inhibition in the sub-micromolar range from a common core scaffold. |
| Conditions | In vitro kinase inhibition assay; comparator reference inhibitors: ribociclib (CDK2, IC50 = 0.07 µM) and larotrectinib (TRKA) [1] |
Why This Matters
Procurement of the 4,5-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid core enables medicinal chemists to design and synthesize focused libraries of dual CDK2/TRKA inhibitors with potent, established activity.
- [1] Hassan, A. S. et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1639. View Source
